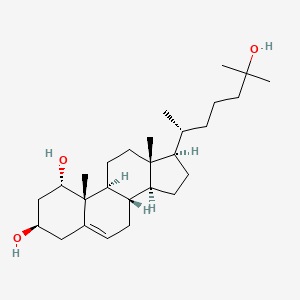
1-Naphthyl chloroformate
Overview
Description
1-Naphthyl chloroformate is an organic compound with the molecular formula C11H7ClO2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is typically a colorless to yellowish liquid and is known for its reactivity and utility in various chemical processes .
Mechanism of Action
Target of Action
1-Naphthyl chloroformate is a chemical compound used primarily in organic synthesis . Its primary targets are organic molecules, particularly those containing amine groups . The compound interacts with these targets to facilitate the formation of carbamates .
Mode of Action
The mode of action of this compound involves the reaction of the chloroformate group with an amine to form a carbamate . This reaction is often used in the synthesis of other compounds, such as carbaryl, a widely used insecticide . The reaction can be summarized as follows:
R-NH2+ClC(O)OC10H7→R-NHC(O)OC10H7+HCl\text{R-NH}_2 + \text{ClC(O)OC}_{10}\text{H}_7 \rightarrow \text{R-NHC(O)OC}_{10}\text{H}_7 + \text{HCl} R-NH2+ClC(O)OC10H7→R-NHC(O)OC10H7+HCl
where R-NH2 represents an amine and ClC(O)OC10H7 represents this compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of carbamates . Carbamates are used in a variety of applications, including as insecticides, pharmaceuticals, and in organic synthesis .
Pharmacokinetics
Like other chloroformates, it is likely to be rapidly metabolized and excreted .
Result of Action
The primary result of the action of this compound is the formation of carbamates . These compounds have a wide range of uses, from pest control to pharmaceuticals .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in a cool, dry place . Additionally, it should be handled in a well-ventilated area due to the risk of inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthyl chloroformate can be synthesized through the reaction of 1-naphthol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:
C10H7OH+COCl2→C10H7OCOCl+HCl
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of phosgene, a toxic gas, necessitates stringent safety measures and specialized equipment .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-naphthol and carbon dioxide.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines to form carbamates.
Alcohols: Reacts with alcohols to form carbonate esters.
Bases: Often used to neutralize the hydrochloric acid formed during reactions.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
1-Naphthyl chloroformate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonate esters.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for analytical purposes.
Medicine: Investigated for its potential in drug development and as a protective group in peptide synthesis.
Comparison with Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.
Benzyl Chloroformate: Commonly used in the protection of amines in peptide synthesis.
Ethyl Chloroformate: Another chloroformate ester with similar reactivity.
Uniqueness of 1-Naphthyl Chloroformate: this compound is unique due to its naphthyl group, which imparts distinct reactivity and properties compared to other chloroformates. This makes it particularly useful in specific synthetic applications where the naphthyl group is desired .
Properties
IUPAC Name |
naphthalen-1-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUFQZPDRRGHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063170 | |
| Record name | Carbonochloridic acid, 1-naphthalenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3759-61-3 | |
| Record name | Carbonochloridic acid, 1-naphthalenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3759-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthylchlorocarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthyl chloroformate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonochloridic acid, 1-naphthalenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonochloridic acid, 1-naphthalenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the solvolysis of 1-Naphthyl chloroformate?
A1: Studying the solvolysis of this compound provides valuable information about its reactivity and reaction mechanisms in different solvent environments. [] By analyzing the rate of solvolysis across various solvents, researchers can gain insights into the influence of solvent properties on the reaction pathway. This information is crucial for understanding the compound's behavior in different chemical and biological systems.
Q2: How does the extended Grunwald-Winstein equation contribute to understanding this compound's reactivity?
A2: The extended Grunwald-Winstein equation is a powerful tool for analyzing the influence of solvent properties on solvolysis reactions. [] By correlating the solvolysis rates of this compound in different solvents with specific solvent parameters, researchers can quantify the relative importance of different factors, such as solvent ionizing power and nucleophilicity, on the reaction rate. This analysis helps elucidate the underlying reaction mechanism and provides valuable insights for predicting the compound's behavior in diverse environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[5-(diethylamino)pentan-2-yl]-2-[2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide](/img/structure/B1195423.png)





